molecular formula C21H28N2O3 B2633817 4-(3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one CAS No. 2034538-75-3

4-(3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Cat. No. B2633817
CAS RN: 2034538-75-3
M. Wt: 356.466
InChI Key: HNWFOYPMRYKEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H28N2O3 and its molecular weight is 356.466. The purity is usually 95%.
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Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings are central to designing novel biologically active compounds for treating human diseases. The interest in pyrrolidine, including its derivatives like pyrrolizines and pyrrolidine-2-one, stems from their ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through "pseudorotation." These properties make pyrrolidine-based compounds versatile in binding to enantioselective proteins, leading to a variety of biological profiles for potential drug candidates. Research highlights the importance of the stereochemistry and spatial orientation of substituents on pyrrolidine rings in achieving targeted biological activities (Li Petri et al., 2021).

Pyrrolidone-based Surfactants

Pyrrolidone rings, closely related to pyrrolidine, exhibit significant surface-active properties when modified, such as in N-alkylated pyrrolidones. These modifications enable pyrrolidone-based surfactants to interact synergistically with anionic surfactants, forming pseudoquaternary ammonium ions that stabilize through hydrophobic bonding. The versatility of pyrrolidone as a substituent enhances the performance of various surfactant structures by improving water solubility, compatibility, and solvency. This adaptability makes pyrrolidone derivatives invaluable in both industrial and academic research, offering a compact head group that favors surfactancy and typically reduces toxicity (Login, 1995).

Hybrid Catalysts in Synthesis

Pyrano[2,3-d]pyrimidine scaffolds, which share structural similarities with pyrrolidine derivatives, demonstrate broad applicability in medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. The use of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds is a testament to the importance of pyrrolidine and its derivatives in facilitating complex chemical reactions. These catalysts, ranging from organocatalysts to nanocatalysts, underscore the compound's role in developing lead molecules through innovative synthetic pathways (Parmar et al., 2023).

properties

IUPAC Name

4-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-14-3-6-18(9-15(14)2)23-11-17(10-20(23)24)21(25)22-8-7-19(12-22)26-13-16-4-5-16/h3,6,9,16-17,19H,4-5,7-8,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWFOYPMRYKEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(C3)OCC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one

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